molecular formula C15H28F2N2O2 B13697222 cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine

cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine

Cat. No.: B13697222
M. Wt: 306.39 g/mol
InChI Key: CLTOZMQRINFNTD-UHFFFAOYSA-N
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Description

cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine is a chemical compound with the molecular formula C15H28F2N2O2 It is a derivative of cyclohexanamine, featuring a tert-butoxycarbonyl (Boc) protecting group and a difluoroethyl-methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine typically involves the following steps:

    Protection of the amine group: The cyclohexanamine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the difluoroethyl-methylamino group: The protected amine is then reacted with 2,2-difluoroethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to introduce the difluoroethyl-methylamino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine involves its interaction with specific molecular targets. The difluoroethyl-methylamino group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine: Similar structure but without the Boc protecting group.

    cis-4-Fluoromethyl-cyclohexylamine: Contains a fluoromethyl group instead of a difluoroethyl group.

    cis-4-Hydroxycyclohexylamine: Features a hydroxy group instead of an amino group.

Uniqueness

cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine is unique due to the presence of both the Boc protecting group and the difluoroethyl-methylamino substituent. This combination imparts specific chemical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H28F2N2O2

Molecular Weight

306.39 g/mol

IUPAC Name

tert-butyl N-[4-[[2,2-difluoroethyl(methyl)amino]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C15H28F2N2O2/c1-15(2,3)21-14(20)18-12-7-5-11(6-8-12)9-19(4)10-13(16)17/h11-13H,5-10H2,1-4H3,(H,18,20)

InChI Key

CLTOZMQRINFNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)CC(F)F

Origin of Product

United States

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